molecular formula C19H16FN7 B2622989 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2379970-83-7

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2622989
CAS No.: 2379970-83-7
M. Wt: 361.384
InChI Key: ABUACMSVTNANLT-UHFFFAOYSA-N
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Description

It is known for its unique structure, which includes a pyrazine ring, a piperazine ring, and a pyrimidine ring, making it a valuable compound for various studies and applications.

Preparation Methods

The synthesis of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves several stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions

Scientific Research Applications

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile include:

    3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in treating Alzheimer’s disease.

The uniqueness of this compound lies in its combination of the pyrazine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7/c20-16-17(14-4-2-1-3-5-14)24-13-25-19(16)27-10-8-26(9-11-27)18-15(12-21)22-6-7-23-18/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUACMSVTNANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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